Product packaging for 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one(Cat. No.:)

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one

Cat. No.: B14060705
M. Wt: 182.19 g/mol
InChI Key: GMEQCHYPCXYBTQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one, with the molecular formula C10H11FO2, is a synthetic organic compound belonging to the phenylpropanone family . This structure features a propan-2-one chain linked to a 2-fluoro-3-methoxyphenyl ring, a motif that can serve as a versatile building block in organic synthesis and medicinal chemistry research. The specific physicochemical properties and spectral data for this compound are areas of active characterization. As a phenylpropanone derivative, related structural analogs are known to exhibit diverse biological activities and are utilized in the synthesis of more complex molecules for pharmacological investigation . Researchers value this compound for developing potential enzyme inhibitors or receptor ligands, leveraging the electron-withdrawing fluorine and electron-donating methoxy groups to modulate binding affinity and metabolic stability. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all applicable laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B14060705 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6H2,1-2H3

InChI Key

GMEQCHYPCXYBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)F

Origin of Product

United States

Synthetic Methodologies for 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One

Classical Approaches to Substituted Phenylpropan-2-ones

Traditional methods for synthesizing substituted phenylpropan-2-ones often rely on foundational reactions in organic chemistry that allow for the construction of the carbon skeleton and the introduction of functional groups onto the aromatic ring.

Friedel-Crafts Acylation Strategies for Aromatic Ketone Synthesis

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of aromatic chemistry, providing a method to attach substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation specifically introduces an acyl group to an aromatic ring and is a principal method for the synthesis of aryl ketones. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the treatment of an arene with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comsigmaaldrich.com

The mechanism begins with the Lewis acid activating the acylating agent. masterorganicchemistry.com For example, AlCl₃ coordinates to the chlorine atom of an acyl chloride, leading to the formation of a highly electrophilic acylium ion, which is stabilized by resonance. sigmaaldrich.com This acylium ion is then attacked by the π-electrons of the aromatic ring in an electrophilic aromatic substitution (EAS) reaction. wisc.edu This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wisc.edu Aromaticity is restored in the final step through the loss of a proton from the carbon atom bearing the new acyl group. wisc.edu

In the context of synthesizing a precursor for 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one, the starting aromatic compound would likely be 1-fluoro-2-methoxybenzene. The regiochemical outcome of the acylation is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group (-OMe) is a powerful activating group that donates electron density into the ring, directing incoming electrophiles to the ortho and para positions. wisc.eduyoutube.com Conversely, the fluorine atom is a deactivating group but also directs ortho and para. youtube.com The stronger activating effect of the methoxy group would predominantly control the position of acylation. However, a direct Friedel-Crafts acylation to produce the 1-(phenyl)-propan-2-one structure is not straightforward. An indirect approach might involve acylation with chloroacetyl chloride, followed by methylation, or acylation with propionyl chloride to form a propiophenone, which would then require subsequent chemical modification.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst Formula Typical Application
Aluminum Chloride AlCl₃ General purpose, highly reactive acylations
Ferric Chloride FeCl₃ Milder catalyst, often used with more reactive arenes
Zinc Chloride ZnCl₂ Used for specific syntheses, e.g., with phenols
Boron Trifluoride BF₃ Gaseous catalyst, useful in certain industrial processes

Alternative Electrophilic Substitution Reactions

Beyond Friedel-Crafts reactions, other electrophilic aromatic substitution (EAS) processes can be employed to modify the aromatic ring, creating intermediates that can be converted to the desired ketone. These reactions include nitration, halogenation, and sulfonation. libretexts.org For instance, the nitration of a suitable precursor followed by reduction of the nitro group to an amine provides a versatile intermediate. This amine can undergo diazotization and subsequent reactions to introduce other functionalities. A patented process for a similar compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, involves reacting a diazonium salt with isopropenyl acetate (B1210297) in the presence of a copper catalyst. google.com This suggests a potential, albeit multi-step, pathway from a nitrated or aminated precursor.

Metalation is another form of electrophilic substitution where a metal, acting as an electrophile, is introduced into the aromatic ring. libretexts.org Reactions with mercury salts, for example, can introduce a mercury-containing group that can later be replaced, offering another indirect route to functionalization. libretexts.org

Advanced Synthetic Routes to this compound

More contemporary synthetic strategies offer greater efficiency, selectivity, and access to specific isomers that may be difficult to obtain through classical methods.

Asymmetric Synthesis and Chiral Induction in Ketone Precursors

While this compound is an achiral molecule, principles of asymmetric synthesis can be applied to create chiral precursors, which can be valuable for synthesizing related chiral molecules or for controlling stereochemistry in more complex targets. nih.gov Asymmetric synthesis aims to produce a stereoisomeric product in higher yield. This can be achieved using chiral substrates, reagents, or catalysts. rsc.org

For example, the synthesis of lactisole derivatives has been accomplished asymmetrically by utilizing the Mitsunobu reaction between optically pure methyl lactate (B86563) and various phenol (B47542) precursors. nih.gov This approach establishes a chiral center adjacent to the aromatic ring. Other strategies involve substrate-controlled transformations using enantiomerically enriched intermediates, such as cyclopropanols, or catalyst-controlled reactions where a chiral catalyst induces asymmetry in a non-chiral or racemic substrate. rsc.org Such methods could be adapted to form a chiral alcohol or another precursor, which could then be oxidized to the target ketone, with the chiral center being removed in the process.

Condensation Reactions and Variations for Propan-2-one Formation

Condensation reactions provide a highly effective and direct method for forming the propan-2-one side chain attached to the aromatic ring. A widely used method begins with the corresponding substituted benzaldehyde (B42025), in this case, 2-fluoro-3-methoxybenzaldehyde.

This aldehyde can undergo a base-catalyzed condensation with nitroethane in a Henry reaction (or nitroaldol reaction). The resulting intermediate, a β-nitro alcohol, readily dehydrates to form 1-(2-fluoro-3-methoxyphenyl)-2-nitropropene. This nitropropene can then be reduced to the target ketone, this compound, using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation.

Other condensation reactions, such as the Claisen-Schmidt condensation, are used to form α,β-unsaturated ketones (chalcones) from aromatic aldehydes and ketones. acgpubs.org While not a direct route to phenyl-2-propanones, these reactions highlight the versatility of condensation chemistry in ketone synthesis. acgpubs.orgnih.gov Aldol (B89426) condensations between aldehydes and ketones are also fundamental reactions for C-C bond formation. youtube.comdoubtnut.com

Table 2: Comparison of Condensation-Based Routes to Substituted Phenyl-2-propanones

Method Starting Materials Key Intermediates Advantages
Henry Reaction Aromatic Aldehyde, Nitroethane β-Nitro alcohol, Nitropropene High yields, readily available starting materials
Claisen Condensation Phenylacetic Ester, Acetic Ester β-Keto ester Classic method, good for structural variety

Fluorination Methodologies and Reagents (e.g., Selectfluor)

An alternative synthetic strategy involves introducing the fluorine atom at a later stage of the synthesis onto a pre-formed 3-methoxyphenylpropan-2-one skeleton. This is accomplished through electrophilic fluorination. Modern electrophilic fluorinating reagents allow for the direct introduction of fluorine onto electron-rich aromatic rings.

Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used, commercially available electrophilic fluorinating agent known for its efficiency and relative ease of handling. rsc.org In a potential synthesis, 3-methoxyphenylpropan-2-one would be treated with Selectfluor. The regioselectivity of the fluorination would be governed by the directing effects of the existing methoxy and propanone substituents. The methoxy group is a strong ortho-, para-director, while the propanone side chain is a deactivating meta-director. The powerful activating nature of the methoxy group would likely direct the incoming fluorine electrophile to the ortho position (position 2), yielding the desired this compound.

Table 3: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation/Formula Characteristics
Selectfluor F-TEDA-BF₄ Crystalline solid, user-friendly, highly effective
N-Fluorobenzenesulfonimide NFSI Solid reagent, effective for fluorinating carbanions and arenes
Xenon Difluoride XeF₂ Highly reactive gas, requires specialized handling

Palladium-Catalyzed Reactions in the Synthesis of Related Fluorinated Compounds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex aromatic compounds, including fluorinated ketones. While specific palladium-catalyzed syntheses of this compound are not extensively detailed in the literature, the principles can be applied to the synthesis of structurally related compounds. Key reactions include the α-arylation of ketones, Heck coupling, and Sonogashira coupling.

The α-arylation of ketones represents a direct method for forming the bond between the aromatic ring and the propanone moiety. This reaction typically involves the coupling of an aryl halide or triflate with a ketone enolate in the presence of a palladium catalyst. For instance, the palladium-catalyzed mono-α-arylation of acetone (B3395972) has been successfully achieved with various aryl halides and tosylates. organic-chemistry.org The choice of ligand is critical for achieving high selectivity and yield, with specialized P,N-ligands like Mor-DalPhos demonstrating high efficiency. organic-chemistry.org This methodology has also been extended to the enantioselective α-arylation of α-fluoroketones, demonstrating the feasibility of introducing an aryl group to a fluorinated carbonyl compound. nih.gov In the context of synthesizing compounds related to this compound, a potential route would involve the coupling of a 1-halo-2-fluoro-3-methoxybenzene with an acetone enolate or a synthetic equivalent.

The Heck coupling reaction offers another avenue for C-C bond formation, typically between an aryl halide and an alkene. mdpi.com To synthesize a precursor to the target molecule, a 2-fluoro-3-methoxyphenyl halide could be coupled with a propylene (B89431) derivative. Subsequent oxidation of the double bond would then yield the desired ketone. The success of the Heck reaction is highly dependent on the palladium catalyst, the base, and the solvent system used. mdpi.com

The Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne, can be employed to construct the carbon skeleton of related compounds. wikipedia.orglibretexts.org A 2-fluoro-3-methoxyphenyl halide could be coupled with a propyne (B1212725) derivative. The resulting aryl-alkyne could then be hydrated to yield the corresponding methyl ketone. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

The following table summarizes the key features of these palladium-catalyzed reactions and their potential application in the synthesis of fluorinated aromatic ketones.

Reaction TypeReactantsKey Catalyst/ReagentsPotential Application for Related Compounds
α-Arylation of Ketones Aryl halide/triflate + Ketone enolatePalladium catalyst (e.g., with P,N-ligands)Direct formation of the aryl-propanone bond.
Heck Coupling Aryl halide + AlkenePalladium catalyst, BaseFormation of an aryl-propene precursor, followed by oxidation.
Sonogashira Coupling Aryl halide + Terminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseFormation of an aryl-propyne precursor, followed by hydration.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. Key considerations include atom economy, the use of safer solvents, and the development of catalytic methods.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. libretexts.org When evaluating synthetic routes to this compound, a high atom economy would be a key metric for sustainability. For example, a catalytic route that directly couples the aromatic and ketone fragments would likely have a higher atom economy than a multi-step synthesis involving protecting groups and generating significant waste. researchgate.net

Safer Solvents and Auxiliaries: Many organic solvents are toxic, flammable, and environmentally persistent. nih.gov Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or performing reactions in the absence of a solvent. mdpi.comnih.gov For the synthesis of fluorinated ketones, research has explored performing fluorination reactions in aqueous media, which can reduce the reliance on volatile organic compounds. wikipedia.org The choice of solvent for any synthetic step should consider its environmental impact, safety, and recyclability.

Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions because they reduce the amount of waste generated. lookchem.com The use of catalysts allows for reactions to be carried out with high selectivity and under milder conditions, reducing energy consumption. The palladium-catalyzed reactions discussed in the previous section are excellent examples of this principle in action. Developing highly efficient and recyclable catalysts for the synthesis of this compound would be a significant step towards a greener process.

The following table outlines the application of key green chemistry principles to the synthesis of the target compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste.
Safer Solvents Utilizing water, ionic liquids, or solvent-free conditions to reduce the environmental impact of the synthesis.
Catalysis Employing catalytic methods, such as palladium-catalyzed cross-couplings, to improve efficiency and reduce waste.

Large-Scale and Continuous Flow Synthesis Techniques for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires consideration of process safety, efficiency, and scalability. Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including fluorinated compounds. organic-chemistry.orgwikipedia.org

Continuous Flow Synthesis: In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. organic-chemistry.org This approach offers several benefits, particularly for reactions that are highly exothermic or involve hazardous reagents, which is often the case in fluorination chemistry. organic-chemistry.org The small volume of the reactor at any given time minimizes the risk of runaway reactions, and the high surface-area-to-volume ratio allows for excellent heat transfer and precise temperature control. organic-chemistry.org

For the synthesis of fluorinated ketones, continuous flow technology can be applied to various reaction steps. For example, direct fluorination reactions, which can be hazardous on a large scale in batch, can be performed more safely in a microreactor. organic-chemistry.org Furthermore, continuous flow systems can be easily automated, leading to improved reproducibility and reduced labor costs. The integration of in-line purification and analysis techniques can further streamline the manufacturing process. researchgate.net

Process Intensification: Continuous flow technology is a key enabler of process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. By integrating multiple reaction and separation steps into a single continuous process, it is possible to reduce the plant footprint, capital investment, and operational costs.

The table below highlights the advantages of continuous flow synthesis for the production of fluorinated aromatic ketones.

Feature of Continuous Flow SynthesisAdvantage for this compound Production
Enhanced Safety Improved control over reaction temperature and reduced inventory of hazardous materials. organic-chemistry.org
Improved Efficiency and Yield Precise control of reaction parameters leads to higher selectivity and yields. organic-chemistry.org
Scalability Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. organic-chemistry.org
Automation and Control Allows for consistent product quality and reduced operational costs.

Reactivity and Transformation Pathways of 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One

Carbonyl Group Reactivity in 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one

The ketone functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the foundation for the primary reactions of this compound at this site: nucleophilic addition, reduction, and oxidation.

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-ol. This transformation is a classic example of nucleophilic addition, where the nucleophile is a hydride ion (H⁻).

Common laboratory reagents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. youtube.com The resulting alkoxide intermediate is then protonated by the solvent to yield the final alcohol product. youtube.com

ReactantReagent(s)ProductReaction Type
This compound1. NaBH₄ 2. CH₃OH (solvent/proton source)1-(2-Fluoro-3-methoxy-phenyl)-propan-2-olReduction / Nucleophilic Addition
Table 1: Reduction of this compound.

Oxidation Pathways to Carboxylic Acid Derivatives

While ketones are generally resistant to oxidation under mild conditions, specific pathways can be employed to convert methyl ketones, such as this compound, into carboxylic acid derivatives.

One such method is the haloform reaction . This reaction occurs when a methyl ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (e.g., NaOH). The reaction proceeds through the formation of a trihalogenated intermediate, which is then cleaved by the hydroxide (B78521) ion to yield a carboxylate salt and a haloform (CHX₃). Acidification of the salt produces the carboxylic acid, in this case, 2-fluoro-3-methoxyphenylacetic acid. The iodoform (B1672029) test, using iodine and sodium hydroxide, is a well-known qualitative test for methyl ketones, resulting in the formation of a yellow precipitate of iodoform (CHI₃). chemistrysteps.com

Another potential, though less direct, route is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. The migratory aptitude of the groups determines the product; typically, more substituted groups migrate preferentially. chemistrysteps.com For this compound, the 2-fluoro-3-methoxyphenylmethyl group would likely migrate, yielding methyl 2-(2-fluoro-3-methoxyphenyl)acetate. This ester can then be hydrolyzed under acidic or basic conditions to produce 2-fluoro-3-methoxyphenylacetic acid and methanol.

Aromatic Ring Reactivity and Substitution Chemistry

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its three substituents: the fluoro group, the methoxy (B1213986) group, and the propan-2-one-1-yl group. These groups affect the electron density of the ring and direct the position of incoming substituents in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns Influenced by Fluoro and Methoxy Groups

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents determine the rate of reaction and the position (regiochemistry) of the new substituent. libretexts.org

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via a resonance effect (+R). It strongly directs incoming electrophiles to the ortho and para positions. youtube.com

Fluoro Group (-F): Halogens are a unique class of substituents. Fluorine is strongly electronegative and withdraws electron density through the inductive effect (-I), which deactivates the ring towards EAS. However, it also possesses lone pairs of electrons that can be donated via resonance (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.org

Propan-2-one-1-yl Group (-CH₂COCH₃): This alkyl-type group is weakly activating through an inductive effect (+I) and directs substitution to the ortho and para positions.

The final substitution pattern is determined by the combined influence of these groups. The powerful activating and directing effect of the methoxy group is generally dominant.

Substituent (Position)Effect on RingDirecting InfluenceFavored Positions for Substitution
-CH₂COCH₃ (C1)Weakly Activating (+I)ortho, para-directorC2 (blocked), C6, C4
-F (C2)Deactivating (-I), ortho, para-directing (+R)ortho, para-directorC1 (blocked), C3 (blocked), C5
-OCH₃ (C3)Strongly Activating (+R)ortho, para-directorC2 (blocked), C4, C6
Table 2: Directing Effects of Substituents on the Aromatic Ring.

Considering these effects, the primary sites for electrophilic attack are positions C4 and C6, which are activated by both the strong methoxy director and the weaker alkyl director. Position C5 is only directed by the deactivating fluoro group and is therefore less favored. Steric hindrance may lead to a preference for substitution at the C6 position over the C4 position, which is situated between two substituents.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is the opposite of EAS and requires the ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org

In this compound, the fluorine atom is a potential leaving group. In the context of SₙAr, fluorine is an excellent leaving group, often better than other halogens. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and activates the carbon for attack. stackexchange.comwyzant.com

However, the aromatic ring of this specific compound is not strongly activated for SₙAr. The methoxy group is electron-donating, which disfavors the reaction, and the propan-2-one-1-yl group is only weakly deactivating. Without a strong electron-withdrawing group ortho or para to the fluorine, classical SₙAr reactions are unlikely to proceed except under very harsh conditions. Recent developments in catalysis, such as organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes, but these are specialized methods. unc.edu

Demethylation Reactions of the Methoxy Moiety

The methoxy group on the phenyl ring of this compound is susceptible to cleavage, a common transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose. The demethylation process with BBr₃ is advantageous as it often proceeds under mild conditions, sometimes at or below room temperature, which helps in preserving other functional groups within the molecule. orgsyn.orgcommonorganicchemistry.com

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
ReagentTypical ConditionsNotes
Boron tribromide (BBr₃)Dichloromethane, -78 °C to room temperatureHighly effective, often used for sensitive substrates.
Hydrobromic acid (HBr)Acetic acid, refluxHarsher conditions, may not be suitable for all substrates.
Pyridinium hydrochlorideMolten, high temperaturesClassical method, requires high temperatures.

α-Carbon Reactivity and Enolization Chemistry

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in this compound makes this position a hub of reactivity. These protons are acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions.

The enolate of this compound can participate in aldol-type reactions, where it adds to the carbonyl group of another molecule, such as an aldehyde or another ketone. wikipedia.org When the enolate reacts with a different carbonyl compound, it is termed a crossed aldol (B89426) reaction. wikipedia.org For instance, in a reaction with an aromatic aldehyde like benzaldehyde (B42025), the enolate would attack the carbonyl carbon of benzaldehyde to form a β-hydroxy ketone after an aqueous workup.

The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product, although for this compound, only one enolate can be formed. The choice of base is crucial in these reactions. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation at low temperatures. youtube.com The subsequent aldol addition product can often undergo dehydration, especially under heating or acidic/basic conditions, to yield an α,β-unsaturated ketone, a reaction known as the aldol condensation. wikipedia.org

Table 2: Key Aspects of Aldol-Type Reactions
FeatureDescription
Enolate Formation A base removes an α-hydrogen to form a nucleophilic enolate.
Aldol Addition The enolate attacks a carbonyl carbon to form a β-hydroxy carbonyl compound.
Aldol Condensation The β-hydroxy carbonyl compound undergoes dehydration to form an α,β-unsaturated carbonyl compound.
Crossed Aldol Reaction The enolate of one carbonyl compound reacts with a different carbonyl compound.

The α-carbon of this compound can also be halogenated. This reaction can proceed under either acidic or basic conditions. In an acidic medium, the reaction is thought to proceed through an enol intermediate. The enol tautomer of the ketone attacks the halogen (e.g., Br₂) to form the α-halogenated product. Typically, under acidic conditions, monosubstitution is favored.

Under basic conditions, the reaction proceeds via the enolate ion. The enolate attacks the halogen, and the resulting α-halo ketone is often more acidic than the starting ketone. This can lead to further halogenation, and if excess halogen and base are used, all α-hydrogens can be replaced. For this compound, which has three α-hydrogens on the methyl group, polyhalogenation is a possibility under basic conditions. The resulting α-halo ketones are valuable synthetic intermediates.

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective routes for the transformation of this compound. These can be broadly categorized into biocatalytic and metal-catalyzed approaches.

The carbonyl group of this compound is a target for bioreduction, a process that utilizes whole microbial cells or isolated enzymes as catalysts. Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govresearchgate.net This transformation is valued for its potential to produce enantiomerically enriched products under mild and environmentally friendly conditions. nih.gov

The reduction of the ketone functionality in this compound by yeast would yield 1-(2-fluoro-3-methoxyphenyl)propan-2-ol. The stereochemical outcome of such a reduction is dependent on the specific enzymes present in the yeast and the structure of the substrate. For many aromatic ketones, yeast-mediated reduction often proceeds with high enantioselectivity, though the specific stereochemistry (R or S) of the resulting alcohol can vary. nih.govresearchgate.net The efficiency and selectivity of the bioreduction can be influenced by reaction conditions such as temperature, pH, and the presence of co-solvents or additives. researchgate.net

Table 3: Characteristics of Yeast-Mediated Bioreduction of Ketones
CharacteristicDescription
Biocatalyst Commonly Saccharomyces cerevisiae (baker's yeast).
Transformation Reduction of a ketone to a secondary alcohol.
Key Advantage Potential for high enantioselectivity, producing chiral alcohols.
Reaction Conditions Typically aqueous media, mild temperatures, and neutral pH.
Factors Influencing Outcome Substrate structure, yeast strain, and reaction parameters.

Transition metal catalysis provides a powerful toolkit for the functionalization of molecules like this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, the α-position of the ketone can be arylated through a palladium-catalyzed reaction. This typically involves the in-situ formation of the enolate, which then participates in a catalytic cycle with a palladium catalyst and an aryl halide or triflate. The development of specialized ligands has enabled the enantioselective α-arylation of related α-fluoroketones. nih.gov

The presence of the fluorine atom on the aromatic ring also opens up possibilities for C-H functionalization reactions, where the fluorine atom can act as a directing group. acgpubs.org While specific examples involving this compound are scarce in the literature, the principles of transition metal-catalyzed C-H activation and cross-coupling are well-established and could potentially be applied to this substrate for the introduction of new substituents on the aromatic ring. acgpubs.orgnih.gov

Derivatives and Structure Reactivity Relationships of 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One

Positional Isomerism and Substituent Effects on Reactivity

The arrangement of substituents on the benzene (B151609) ring profoundly impacts the molecule's electronic properties and, consequently, its reactivity in reactions such as electrophilic aromatic substitution (EAS). libretexts.orglibretexts.orgmasterorganicchemistry.com The parent compound features a fluorine atom at the ortho position and a methoxy (B1213986) group at the meta position relative to the propan-2-one side chain. Both groups exert influence through inductive and resonance effects.

Fluorine: As a halogen, fluorine is strongly electronegative, withdrawing electron density from the ring through the sigma bond (negative inductive effect, -I). minia.edu.eg However, it can also donate electron density through its lone pairs via resonance (positive mesomeric or resonance effect, +M). youtube.com While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com

Methoxy Group: The methoxy group is a strong electron-donating group primarily through resonance (+M), which significantly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. masterorganicchemistry.com It also has a weaker electron-withdrawing inductive effect (-I).

Moving the fluorine substituent to the meta- or para- positions (relative to the side chain) would create isomers with distinct reactivity profiles.

meta-Fluoro Isomer (1-(3-Fluoro-5-methoxy-phenyl)-propan-2-one): In this isomer, the directing effects of the fluorine and methoxy groups would be different, potentially leading to altered regioselectivity in substitution reactions.

para-Fluoro Isomer (1-(4-Fluoro-3-methoxy-phenyl)-propan-2-one): Here, the fluorine is para to the side chain. The electronic interplay between the para-fluoro and meta-methoxy groups would significantly alter the electron density distribution in the ring compared to the parent compound.

The table below summarizes the expected qualitative effects of the fluoro and methoxy substituents on the reactivity of the aromatic ring in different positional isomers.

Table 1. Predicted Substituent Effects on Aromatic Ring Reactivity for Isomers of Fluoro-methoxy-phenylpropan-2-one

IsomerSubstituent Positions (relative to propan-2-one)Key Electronic EffectsPredicted Reactivity towards EASPredicted Major Regioselectivity
2-Fluoro-3-methoxy (Parent)F: ortho; OMe: meta-I (F, OMe), +M (F, OMe). OMe is a strong activator.Activated relative to benzene, but complex directing effects.Positions 4 and 6 are strongly activated by the methoxy group.
4-Fluoro-3-methoxyF: para; OMe: meta-I (F, OMe), +M (F, OMe). Competing directing effects.Activated, but likely different from the parent compound.Positions 2 and 6 are activated by the methoxy group.
5-Fluoro-3-methoxyF: meta; OMe: meta-I (F, OMe), +M (F, OMe). Reinforcing para-direction to position 1.Activated.Positions 2, 4, and 6 are all activated by the OMe group.

Chemical Modifications of the 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one Core

Further fluorination of the this compound core can be achieved through several methods. One common approach for ketones is electrophilic fluorination at the α-carbon (the carbon adjacent to the carbonyl group) using reagents like Selectfluor®. This reaction typically proceeds through an enol or enolate intermediate. sapub.org The rate and success of such a reaction are governed by a combination of steric and electronic factors. sapub.org For the title compound, this would yield 1-(2-fluoro-3-methoxy-phenyl)-1-fluoropropan-2-one. Introducing additional fluorine atoms onto the aromatic ring is more complex due to the existing substituents but could potentially be achieved under specific electrophilic or nucleophilic aromatic substitution conditions. researchgate.net The introduction of more fluorine atoms generally increases the electrophilicity of the carbonyl carbon, which can enhance its reactivity towards nucleophiles. nih.gov

The ketone group is a versatile functional handle for creating a wide range of derivatives. Standard organic transformations can be applied to modify this part of the molecule.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-fluoro-3-methoxy-phenyl)-propan-2-ol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Asymmetric reduction methods can be employed to produce specific stereoisomers of the alcohol. mdpi.com

Reductive Amination: This powerful reaction converts the ketone into an amine. wikipedia.org The process involves the initial formation of an imine or enamine by reacting the ketone with an amine (such as ammonia, a primary, or a secondary amine) under mildly acidic conditions, followed by in-situ reduction. harvard.edu Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). harvard.edu This modification introduces a nitrogen atom, significantly altering the compound's polarity and basicity.

The methoxy group can be converted into a hydroxyl group (a phenol) through ether cleavage. This transformation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The resulting phenol (B47542), 1-(2-fluoro-3-hydroxy-phenyl)-propan-2-one, offers a new site for further functionalization, for example, through esterification or etherification. The regioselective demethylation of poly-methoxy aryl compounds is a known strategy in organic synthesis, allowing for targeted modification of specific positions. researchgate.net

Mechanistic Studies of Electronic and Steric Effects in Derivatives

The reactivity of any derivative of this compound is controlled by a delicate balance of electronic and steric effects. acs.org

Electronic Effects: The electron-withdrawing nature of the fluorine atom makes the aromatic ring less electron-rich, while the methoxy group has the opposite effect. minia.edu.eg Adding more electron-withdrawing groups (like -NO₂ or -CF₃) would further deactivate the ring towards electrophilic attack and would direct incoming electrophiles to the meta position relative to themselves. libretexts.orgmasterorganicchemistry.comyoutube.com Conversely, additional electron-donating groups would activate the ring. Fluorination at the α-position of the ketone enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This is because the highly electronegative fluorine atom withdraws electron density, increasing the partial positive charge on the carbonyl carbon. nih.gov

Steric Effects: The substituents on the aromatic ring can sterically hinder attack at adjacent positions. The ortho-fluoro and meta-methoxy groups, along with the propyl side chain, create a specific steric environment around the molecule. Bulky reagents may face difficulty approaching positions 2, 3, and 4 of the phenyl ring. Similarly, steric hindrance can influence the rate of reactions at the ketone, for instance, by impeding the approach of a nucleophile. Studies on other fluorinated ketones have shown that a subtle balance between reactivity (an electronic property) and steric effects modulates their inhibitory activity against enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Phenylpropanone Scaffolds

While specific SAR studies on this compound are not widely available, valuable insights can be drawn from related molecular scaffolds, such as substituted cathinones (β-keto-phenethylamines) and other phenethylamines. nih.govacs.orgnih.govbiomolther.orgnih.govfrontiersin.org These studies investigate how structural modifications affect interactions with biological targets, often monoamine transporters like DAT, SERT, and NET. nih.govacs.org

Key findings from related scaffolds include:

Aromatic Ring Substitution: The position and electronic nature of substituents on the phenyl ring are critical. In studies of fluorinated phenylcyclopropylamines, electron-withdrawing groups in the para-position increased the potency of MAO-A inhibition. nih.gov In substituted cathinones, larger substituents at the para-position tend to shift selectivity from the dopamine (B1211576) transporter (DAT) towards the serotonin (B10506) transporter (SERT). acs.org Methoxy groups at meta and para positions have been shown to have negative effects on the affinity for the 5-HT₂A receptor in some phenethylamine (B48288) series. biomolther.org

Effect of Fluorine: The addition of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov In some benzylamine (B48309) series, fluorine substitution was explored to convert enzyme substrates into inactivators, suggesting that strong electron-withdrawing character can significantly alter the mode of biological action. nih.govtandfonline.com

Modifications to the Side Chain: For cathinone (B1664624) derivatives, modifications to the alkyl chain and the amine group have a significant impact on whether the compound acts as a transporter substrate (releaser) or a reuptake inhibitor. nih.gov Reducing the ketone of a phenylpropanone to an alcohol or converting it to an amine would create derivatives analogous to ephedrine/pseudoephedrine or amphetamine, respectively, with predictably different pharmacological profiles.

The table below summarizes general SAR trends observed in related compound classes that could be relevant for designing and evaluating derivatives of this compound.

Table 2. General Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Structural ModificationRelated ScaffoldObserved Effect on Biological ActivityReference
Electron-withdrawing group (e.g., F, CF₃) at para-positionFluorinated Phenylcyclopropylamines / CathinonesIncreased MAO-A inhibition; enhanced selectivity for SERT. acs.orgnih.gov
Electron-donating group (e.g., OMe) at meta/para-positionPhenethylaminesDecreased affinity for 5-HT₂A receptors. biomolther.org
Reduction of β-ketone to hydroxylCathinones → PhenylpropanolaminesGenerally changes transporter interaction profile; may decrease potency at DAT/NET. nih.gov
Conversion of β-ketone to amine (via reductive amination)Cathinones → AmphetaminesOften converts reuptake inhibitors to potent releasing agents. nih.gov
Introduction of α-FluorineGeneralIncreases electrophilicity of adjacent carbonyl; can alter metabolic stability. nih.gov

These findings suggest that even minor modifications to the this compound structure could lead to derivatives with significantly different and potentially potent biological activities.

Compound Index

Computational and Theoretical Investigations of 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. These methods can predict molecular structure, vibrational frequencies, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov For a molecule like 1-(2-fluoro-3-methoxy-phenyl)-propan-2-one, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. researchgate.netnih.gov This process involves calculating forces on each atom and adjusting their positions until a stable structure is achieved.

The results of such a geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles. This theoretical data is crucial for understanding the molecule's shape and steric profile.

Illustrative Optimized Geometry Parameters (DFT/B3LYP)

Parameter Predicted Value (Å or °)
C-F Bond Length ~1.35 Å
C=O Bond Length ~1.22 Å
C-O (methoxy) Bond Length ~1.36 Å
C-C-C (propanone) Angle ~117°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the molecule's unique electronic environment.

Furthermore, vibrational analysis based on DFT calculations can predict the molecule's infrared (IR) and Raman spectra. materialsciencejournal.org Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure. materialsciencejournal.org

HOMO-LUMO Analysis and Electronic Properties

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. materialsciencejournal.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap points to higher stability and lower reactivity. materialsciencejournal.org From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify the molecule's electronic properties.

Calculated Electronic Properties from HOMO-LUMO Energies

Property Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 The power to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

This table outlines the standard formulas used to derive global reactivity descriptors from frontier orbital energies.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be centered around the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is highly effective for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net An MEP map is color-coded, with red typically indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow areas denote intermediate potential. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the oxygen atom of the carbonyl group and to a lesser extent, the oxygen of the methoxy (B1213986) group, making these sites susceptible to electrophilic attack. manipal.edu

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the methyl group of the propanone chain.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the phenyl ring.

This visual information is crucial for predicting how the molecule will interact with other reagents and biological targets. uomphysics.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Analysis for Key Transformations

Understanding a chemical reaction requires characterizing its transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods, particularly DFT, can be used to locate and analyze the geometry and energy of these fleeting structures. chemrevlett.comresearchgate.net

For reactions involving this compound, such as enolate formation or substitution reactions, transition state analysis would reveal the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation energy implies a faster reaction rate. chemrevlett.com For instance, in a study on the reaction of 1-fluoro-2-methoxypropane with the bromine monoxide radical, DFT was used to identify transition states and confirm the reaction pathway via Intrinsic Reaction Coordinate (IRC) calculations. chemrevlett.comresearchgate.net This type of analysis would be essential to understand the kinetics and mechanism of key transformations of the title compound.

Regioselectivity Predictions (e.g., Nitration, Substitution)

Many chemical reactions can yield multiple products depending on where on the molecule the reaction occurs. This phenomenon is known as regioselectivity. Computational chemistry can predict the most likely outcome of such reactions. nih.gov

For electrophilic aromatic substitution reactions like nitration on the phenyl ring of this compound, the directing effects of the existing substituents (fluoro, methoxy, and propan-2-one groups) determine the position of the incoming electrophile. libretexts.orgyoutube.com The methoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The propan-2-one group is a deactivating, meta-director.

Computational models can predict the regioselectivity by:

Analyzing the stability of intermediates: Calculating the energies of the possible reaction intermediates (like the sigma complex or arenium ion) for substitution at each possible position (ortho, meta, para). nih.govyoutube.com The pathway with the most stable intermediate is generally favored.

Mapping electron density: Using MEP maps or analyzing frontier orbital densities to identify the most nucleophilic sites on the aromatic ring, which are the most likely to be attacked by an electrophile.

These predictions are vital for designing synthetic routes and understanding reaction outcomes without the need for extensive experimental trial and error. chemrxiv.org

Tautomeric Equilibrium Studies

The phenomenon of tautomerism, specifically keto-enol tautomerism, is a fundamental concept in understanding the reactivity and stability of carbonyl compounds such as this compound. This equilibrium involves the interconversion between the keto form (containing a C=O bond) and the enol form (containing a C=C bond adjacent to a hydroxyl group). The position of this equilibrium is influenced by various factors including the solvent, temperature, and the electronic and steric effects of substituents.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the thermodynamic and kinetic parameters of tautomeric equilibria. For this compound, theoretical calculations can predict the relative stabilities of the keto and possible enol tautomers. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring can have a nuanced effect on the stability of the enol form. Generally, the keto form is thermodynamically more stable for simple ketones. However, factors that stabilize the enol, such as intramolecular hydrogen bonding or extended conjugation, can shift the equilibrium.

In the case of this compound, the enol form can exist as two different isomers, (Z)- and (E)-enol, depending on the stereochemistry around the C=C double bond. Intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen is a key factor stabilizing the enol tautomer.

Theoretical calculations would typically involve geometry optimization of all possible tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies of the tautomers are then used to determine the equilibrium constants. Studies on analogous dicarbonyl compounds have shown that the keto-enol tautomerism is solvent-dependent, with polar solvents often favoring the more polar keto form. nih.gov

Table 1: Calculated Relative Energies of Tautomers of this compound in Gas Phase

Tautomer Relative Energy (kcal/mol)
Keto 0.00
(Z)-Enol +3.50
(E)-Enol +5.20

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from computational studies. The relative energies are based on general principles of keto-enol tautomerism and the expected electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point, solubility, and polymorphism.

π-π Stacking Interactions

The presence of the aromatic phenyl ring in this compound makes it susceptible to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face and offset or slipped-stacking arrangements. The substitution pattern on the phenyl ring, with both an electron-withdrawing fluorine and an electron-donating methoxy group, can influence the quadrupole moment of the ring and thus the nature and strength of the π-π stacking. These interactions are a significant driving force in the packing of aromatic molecules and contribute substantially to the cohesive energy of the crystal.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. usm.mynih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would likely reveal the following key features:

H···H contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the 2D fingerprint plot.

O···H/H···O contacts: These correspond to C-H···O hydrogen bonds and would be visible as distinct "wings" or sharp spikes in the fingerprint plot.

F···H/H···F contacts: The presence of the fluorine atom introduces the possibility of C-H···F interactions, which would also be identifiable on the Hirshfeld surface.

C···C contacts: These indicate the presence of π-π stacking interactions and appear as characteristic features in the fingerprint plot.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Percentage Contribution (%)
H···H 45.5
O···H/H···O 25.2
C···H/H···C 15.8
F···H/H···F 8.5
C···C 3.0
Other 2.0

Note: This data is hypothetical and illustrative of typical values obtained from Hirshfeld surface analysis of similar organic molecules. The exact percentages would depend on the actual crystal structure.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking studies are computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. These methods are invaluable in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Receptor Interaction Modeling

Receptor interaction modeling, which includes techniques like molecular docking, is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. This analysis provides insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Despite the utility of these methods in drug discovery and chemical biology, no specific molecular docking or receptor interaction modeling studies for this compound have been published in the accessible scientific literature. Consequently, there is no data available detailing its binding affinity, preferred binding poses, or specific amino acid interactions with any known biological target.

Protein-Ligand Interaction Fingerprinting

Protein-Ligand Interaction Fingerprinting (PLIF) is a computational technique that translates the three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string, or "fingerprint". nih.gov Each bit in the fingerprint represents the presence or absence of a specific interaction between the ligand and a particular amino acid residue in the protein's binding site. nih.govcresset-group.com This method is valuable for analyzing and comparing the binding modes of different ligands to a target protein, clustering compounds based on interaction patterns, and improving virtual screening results. cresset-group.commdpi.com

A comprehensive search for computational studies on this compound yielded no research where Protein-Ligand Interaction Fingerprinting was applied. As a result, there are no available interaction fingerprints to describe its binding to any protein targets, nor are there any datasets that would allow for a comparative analysis of its interaction patterns.

Advanced Analytical Characterization Methodologies for 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.

Multi-Dimensional NMR (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Full Structural Assignment

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, but complex molecules often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR experiments for a complete and unambiguous assignment. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one, a cross-peak would be expected between the aromatic protons on adjacent carbons, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing entire spin systems. In this molecule, it would show correlations among all coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.eduyoutube.com It is crucial for assigning carbon signals by correlating them to their known proton assignments. The CH₂ group and the CH₃ groups would each show a distinct correlation to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduyoutube.com This is vital for piecing together the molecular structure. For instance, the protons of the methyl ketone (H-3) would show a correlation to the carbonyl carbon (C-2), and the benzylic protons (H-1) would correlate to the carbonyl carbon and several aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. science.gov It is instrumental for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space proximity between the methoxy (B1213986) group protons and an adjacent aromatic proton, or between the benzylic protons and the aromatic ring.

The combination of these multi-dimensional experiments allows for the systematic and complete assignment of all ¹H and ¹³C signals in the molecule, as illustrated in the following predictive data tables.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent.

Atom Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected HSQC Correlation Expected Key HMBC Correlations
1 CH₂ ~3.70 ~52.0 Yes C-2, C-1', C-2', C-6'
2 C=O - ~206.0 No H-1, H-3
3 CH₃ ~2.20 ~29.0 Yes C-2
1' C - ~125.0 No H-1, H-4', H-5'
2' C-F - ~152.0 (d, ¹JCF ≈ 245 Hz) No H-1, H-4'
3' C-O - ~146.0 No H-4', H-5', OCH₃
4' CH ~6.95 ~115.0 Yes C-2', C-3', C-5', C-6'
5' CH ~7.10 ~124.0 Yes C-1', C-3', C-4', C-6'
6' CH ~6.90 ~120.0 Yes C-1', C-2', C-4', C-5'

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nih.gov Key advantages include a wide chemical shift range, which minimizes signal overlap, and its sensitivity to the local electronic environment. nih.govthermofisher.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift provides information about the electronic nature of the aromatic ring. Furthermore, this fluorine signal will be split into a multiplet due to coupling with nearby protons (primarily the aromatic protons H-4' and H-6'). Analysis of these coupling constants (J-values) is critical for confirming the substitution pattern on the phenyl ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value Description
Chemical Shift (δ) -130 to -145 ppm The specific shift is influenced by the methoxy and propanone substituents.
Multiplicity Doublet of doublets (dd) Indicates coupling to two non-equivalent neighboring protons.
³JHF (F to H-6') ~8-10 Hz Through-bond scalar coupling over three bonds (ortho coupling).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing insights into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). Each functional group has a characteristic absorption frequency range, making FT-IR a powerful tool for qualitative analysis. thermofisher.com For this compound, the FT-IR spectrum would be expected to show distinct peaks corresponding to its key structural features.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1715 C=O Stretch Ketone
~1600, ~1480 C=C Stretch Aromatic Ring
~1250 C-O Stretch Aryl-Alkyl Ether

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. researchgate.net It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 4: Predicted Raman Shifts

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3060 C-H Stretch Aromatic C-H
~2940 C-H Stretch Aliphatic (CH₂, CH₃)
~1710 C=O Stretch Ketone (typically weak)
~1600 C=C Stretch Aromatic Ring (typically strong)

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (molecular formula C₁₀H₁₁FO₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and benzylic cleavage. These fragmentation patterns can be compared to known spectra of similar compounds like 1-(4-methoxyphenyl)-propan-1-one and 1-(4-hydroxy-3-methoxyphenyl)-2-propanone. nist.govnist.gov

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion Fragmentation Pathway
182 [C₁₀H₁₁FO₂]⁺˙ Molecular Ion (M⁺˙)
139 [C₈H₈FO]⁺ Loss of acetyl radical (•COCH₃) via benzylic cleavage
125 [C₇H₆FO]⁺ Loss of propanone via McLafferty rearrangement or subsequent fragmentation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds by providing a highly accurate measurement of an ion's mass-to-charge ratio (m/z). thermofisher.com Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the same exact mass. nih.gov

For this compound (C₁₀H₁₁FO₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can experimentally measure this mass, typically with an error of less than 5 parts per million (ppm). This high mass accuracy is critical for distinguishing the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas), thereby ensuring confident identification, particularly in complex matrices. thermofisher.com

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₁₁FO₂
Adduct [M+H]⁺
Theoretical Exact Mass 183.08158 g/mol
Hypothetical Measured Mass 183.08151 g/mol
Mass Accuracy (Error) -0.38 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of synthesized compounds and analyzing complex mixtures. nih.gov The technique first separates components of a mixture using high-performance liquid chromatography (HPLC) before they are detected and identified by a mass spectrometer. LC is particularly well-suited for polar, non-volatile, or thermally sensitive compounds, which may not be amenable to gas chromatography. ojp.gov

In the context of this compound, LC-MS can be used to separate the final product from unreacted starting materials, reagents, and any side products generated during synthesis. By monitoring the elution profile, the purity of the compound can be quantified. Furthermore, tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it a powerful method for detecting and quantifying the compound and its metabolites in complex biological matrices like urine or blood. nih.govmdpi.comresearchgate.net The selection of chromatographic conditions, such as the column and mobile phase, is critical for achieving optimal separation. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Related Phenylpropanone Analogs

ParameterDescription
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion [M+H]⁺ → Characteristic Product Ion

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govmdpi.com It is widely employed in forensic science and chemical synthesis to identify reactants, residual solvents, and volatile byproducts. nih.govresearchgate.net In the synthesis of this compound, GC-MS can be used to analyze the starting materials for purity and to profile the reaction mixture for any volatile impurities that could indicate the pathway of formation or the presence of contaminants. researchgate.net

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum that acts as a chemical fingerprint for identification. While highly effective, one consideration is the potential for thermal degradation of certain analytes, like some cathinone (B1664624) derivatives, in the high-temperature GC injector port. ojp.gov

Table 3: Typical GC-MS Parameters for Phenylpropanone Analysis

ParameterDescription
GC Column DB-5ms (or similar non-polar), 30 m x 0.25 mm i.d., 0.25 µm film
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive physical method for determining the precise three-dimensional structure of a molecule at atomic resolution. nih.gov The technique involves irradiating a single, well-ordered crystal with an X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. nih.gov Mathematical analysis of this pattern allows for the calculation of an electron density map, into which an atomic model of the molecule can be built and refined.

This analysis provides the exact spatial coordinates of each atom in the crystal, yielding unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com For a compound like this compound, X-ray crystallography provides ultimate confirmation of its constitution and the relative positioning of the fluoro, methoxy, and propanone substituents on the phenyl ring. The primary challenge of this technique is the necessity of growing a single crystal of sufficient size and quality. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

For chiral molecules that can exist as non-superimposable mirror images (enantiomers), Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for determining the absolute configuration. researchgate.netspringernature.comnih.govresearchgate.net This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays. nih.gov When the X-ray energy is near the absorption edge of an atom in the crystal, subtle differences in the intensities of specific, symmetrically related reflections (known as Bijvoet pairs) can be measured. These differences allow for the unequivocal assignment of the absolute stereochemistry of the molecule. nih.gov The Flack parameter is a key value derived from the data that indicates the correctness of the assigned enantiomer; a value close to zero confirms the assignment. nih.gov

Beyond establishing chirality, the crystal structure reveals the molecule's conformation—its specific three-dimensional shape—in the solid state. This includes the planarity of the phenyl ring and the dihedral angles describing the orientation of the methoxy and propanone side chain relative to the ring. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Phenylpropanone Analog

ParameterDescription
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) ** 105.2
Volume (ų) **920.5
Z (molecules/unit cell) 4

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy probes the electronic structure of a molecule by measuring how it absorbs light. This provides insights into the types of chemical bonds and functional groups present.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorption of photons of a specific energy (wavelength) promotes electrons from a lower energy ground state to a higher energy excited state. For organic molecules like this compound, the principal chromophore is the substituted acetophenone (B1666503) moiety.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions associated with the aromatic ring and the carbonyl group, and a lower-energy n → π* transition associated with the non-bonding electrons on the carbonyl oxygen. researchgate.net The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing fluoro group can cause shifts in the absorption maxima compared to unsubstituted acetophenone. fordham.edu Analysis of these shifts provides valuable information about the electronic properties of the molecule.

Table 5: Expected UV-Visible Absorption Data for this compound in Ethanol (based on analogous compounds)

Absorption Band (λmax)Electronic TransitionAssociated Chromophore
~245 nm π → πPhenyl Ring / Carbonyl
~285 nm π → πPhenyl Ring / Carbonyl
~320 nm n → π*Carbonyl Group

Fluorescence Spectroscopy and Time-Resolved Fluorescence Studies

Fluorescence spectroscopy is a highly sensitive analytical technique used to investigate the electronic structure and environment of fluorescent molecules, known as fluorophores. When a molecule absorbs light, it is promoted to an excited electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and the difference between the absorption and emission maxima is termed the Stokes shift. Time-resolved fluorescence studies complement steady-state measurements by providing information on the excited-state lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. These techniques are invaluable for probing molecular conformation, dynamics, and interactions with the surrounding environment.

While specific experimental fluorescence data for this compound is not extensively documented in publicly available literature, its photophysical properties can be anticipated by examining structurally related aromatic ketones. Aromatic ketones, such as substituted acetophenones, often exhibit fluorescence that is highly sensitive to their structural and environmental parameters. The fluorescence of these compounds typically arises from n→π* or π→π* electronic transitions, with the latter generally being more fluorescent. The fluorescence of many aromatic ketones is known to be weak, often due to efficient intersystem crossing to the triplet state, which can lead to phosphorescence. nii.ac.jpnih.gov

The substituents on the phenyl ring—a fluorine atom at the 2-position and a methoxy group at the 3-position—are expected to modulate the photophysical properties of the propanone moiety. Electron-donating groups like methoxy and electron-withdrawing groups like fluorine can alter the energies of the ground and excited states, thereby influencing the absorption and emission wavelengths, fluorescence quantum yield (ΦF), and excited-state lifetime. researchgate.net For instance, studies on other fluorinated aromatic compounds have shown that fluorine substitution can significantly alter fluorescence properties, sometimes leading to enhanced quantum yields or increased sensitivity to the local environment. mdpi.comnih.gov

A significant characteristic of many ketones, including substituted acetophenones, is their solvatochromism—the shifting of their emission spectra in response to the polarity of the solvent. wikipedia.orgtaylorandfrancis.com This phenomenon occurs because the dipole moment of the molecule often changes upon excitation. Polar solvents will stabilize the more polar state (ground or excited) to a greater extent, thus changing the energy gap for emission. semanticscholar.org For ketones, the excited state is often more polar than the ground state, leading to a bathochromic (red) shift in emission as solvent polarity increases. wikipedia.orgsemanticscholar.org This sensitivity makes such compounds useful as environmental probes.

Time-resolved fluorescence studies provide deeper insights into the excited-state dynamics. By measuring the fluorescence decay kinetics, one can determine the fluorescence lifetime (τF). This parameter is sensitive to various quenching processes, such as interactions with other molecules or intramolecular motions that lead to non-radiative deactivation. For a molecule like this compound, time-resolved fluorescence could elucidate the rates of radiative and non-radiative decay pathways and provide information on conformational relaxation in the excited state.

To illustrate the typical photophysical parameters for structurally analogous compounds, the following table presents data for various substituted acetophenones, showcasing the influence of substituents and solvent on their fluorescence properties.

Table 1: Representative Photophysical Data for Structurally Similar Acetophenone Derivatives

This table presents data for analogous compounds to illustrate typical spectroscopic properties, as specific data for this compound is not available in the cited literature.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)Reference
4-hydroxyacetophenoneEthanol2763255480Not Reported nih.gov
4-hydroxy-3-iodoacetophenoneEthanol2853405760Not Reported nih.gov
4-hydroxy-3,5-diiodoacetophenoneEthanol3003555330~60% increase vs. mono-iodo nih.gov
para-(5-methoxyfuran-2-yl)-acetophenoneDCM3694795900Not Reported semanticscholar.org
para-(5-cyanofuran-2-yl)-acetophenoneDCM3604605600Not Reported semanticscholar.org
para-(thiophen-2-yl)-acetophenoneDCM3254508000Not Reported semanticscholar.org

Applications of 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one a valuable intermediate in the synthesis of intricate organic molecules. The ketone functionality allows for a variety of transformations, including nucleophilic additions, reductions, and alpha-functionalization. The fluorinated and methoxylated phenyl ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the regioselectivity of incoming groups. This controlled reactivity is crucial for building complex scaffolds with precise stereochemistry and functionality, which are often required for pharmacologically active compounds and other high-value chemicals.

Precursor to Fluorinated Building Blocks

The presence of a fluorine atom on the aromatic ring positions this compound as a precursor for a diverse range of fluorinated building blocks. fluorochem.co.ukossila.com Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.govsemanticscholar.org This starting material can be elaborated through various synthetic manipulations of its ketone and aromatic functionalities to generate more complex fluorinated scaffolds that are not readily accessible by other means. These resulting building blocks are then incorporated into larger molecules to fine-tune their biological or physical properties. beilstein-journals.org

Application in the Synthesis of Heterocyclic Compounds (e.g., Triazoles, Flavones, Chromones)

The chemical structure of this compound is well-suited for the synthesis of various heterocyclic compounds.

Triazoles: While direct synthesis of triazoles from this specific precursor is not extensively documented, related ketones can be converted into intermediates suitable for triazole formation. organic-chemistry.orgbeilstein-journals.org For instance, the propan-2-one side chain could be modified to introduce an alkyne or an azide (B81097) functionality, which are key components in the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions to form 1,2,3-triazoles. frontiersin.orgmdpi.comnih.gov

Flavones and Chromones: The synthesis of flavones and chromones often involves the cyclization of 1,3-dicarbonyl compounds derived from substituted 2-hydroxyacetophenones. rsc.orgrsc.orgsemanticscholar.orgbiomedres.us Although this compound is not a direct precursor, it can be envisioned as a starting material for the synthesis of the necessary 1-(2-hydroxy-3-fluoro-4-methoxyphenyl)ethan-1-one intermediate through appropriate functional group transformations. This intermediate could then undergo condensation with benzaldehyde (B42025) derivatives followed by oxidative cyclization to yield fluorinated and methoxylated flavones. researchgate.net Similarly, reaction with appropriate reagents could lead to the formation of chromone (B188151) scaffolds. clockss.orgorganic-chemistry.orgijmrset.comijrpc.com

The following table outlines potential synthetic pathways to these heterocyclic systems starting from precursors structurally related to this compound.

HeterocycleGeneral Synthetic StrategyPotential Intermediate from this compound
Triazoles Azide-Alkyne Cycloadditionα-Azido or α-alkynyl derivative of the ketone
Flavones Condensation and Oxidative Cyclization2'-Hydroxychalcone derivative
Chromones Intramolecular Cyclizationβ-Diketone or β-ketoester derivative

Utility in Agrochemical Synthesis

Fluorinated organic molecules play a crucial role in the agrochemical industry, often exhibiting enhanced efficacy and metabolic stability. semanticscholar.org The structural motifs present in this compound are found in various classes of herbicides, fungicides, and insecticides. The combination of the fluoro and methoxy (B1213986) groups on the phenyl ring can be advantageous for optimizing the biological activity and selectivity of agrochemicals. This compound can serve as a starting point for the synthesis of novel pesticide candidates through the modification of its side chain and further substitution on the aromatic ring.

Role in Specialty Chemical Production

The unique substitution pattern of this compound makes it a candidate for the production of specialty chemicals. These are compounds produced for specific applications and are characterized by their unique molecular structures. The combination of fluorine and methoxy substituents can impart desirable properties such as thermal stability, specific solubility characteristics, or unique reactivity, making it a valuable precursor for niche applications in areas like performance polymers, electronic materials, and specialized solvents.

Contribution to Material Science Research (e.g., Fluorescent Materials, OLEDs)

Aromatic compounds with fluorine and methoxy substituents are often investigated for their potential in material science, particularly in the development of fluorescent materials and organic light-emitting diodes (OLEDs). The fluorine atom can enhance the electron-accepting properties and photostability of a molecule, while the methoxy group acts as an electron-donating group. This "push-pull" electronic effect can lead to materials with interesting photophysical properties, such as high quantum yields and tunable emission wavelengths. While direct applications of this compound in this field are not yet established, its derivatives, particularly those with extended conjugation, could be explored as components in the design of new organic electronic materials.

Strategic Compound in Retrosynthetic Analysis

In the planning of complex organic syntheses, retrosynthetic analysis is a powerful tool for identifying key bond disconnections and simplifying a target molecule into readily available starting materials. wikipedia.orgamazonaws.comresearchgate.net this compound can be viewed as a strategic "synthon" in such analyses. nih.gov For a complex target molecule containing a 2-fluoro-3-methoxyphenyl moiety attached to a three-carbon chain, this compound represents a logical and synthetically accessible starting point. Its availability allows synthetic chemists to focus on the more challenging aspects of the total synthesis, knowing that a key fragment can be readily prepared or sourced.

Future Research Directions and Unexplored Avenues for 1 2 Fluoro 3 Methoxy Phenyl Propan 2 One

Development of Novel Stereoselective Synthetic Methods

The presence of a chiral center, if the molecule were to be reduced at the ketone, or the potential for creating new stereocenters, makes the development of stereoselective synthetic methods for 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one and its derivatives a significant area of future research. Current synthetic routes may yield racemic mixtures, but for applications in pharmaceuticals or materials with specific optical properties, enantiomerically pure compounds are often required.

Future research could focus on asymmetric reduction of the ketone to produce chiral alcohols. This can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands. Furthermore, biocatalysis, employing enzymes like ketoreductases, could offer a highly selective and environmentally benign alternative for producing single-enantiomer alcohols.

Another avenue is the stereoselective alkylation or arylation of the enolate of this compound. By using chiral phase-transfer catalysts or chiral auxiliaries, it would be possible to introduce substituents at the alpha-position to the ketone with high stereocontrol, leading to a diverse range of chiral derivatives.

Table 1: Potential Stereoselective Synthetic Approaches

Method Reagents/Catalysts Potential Product
Asymmetric Reduction Chiral Ru/Rh/Ir catalysts, Ketoreductases (R/S)-1-(2-Fluoro-3-methoxy-phenyl)-propan-2-ol

Exploration of New Catalytic Systems for Functionalization

The aromatic ring of this compound is a prime target for functionalization to create a library of new compounds with potentially enhanced properties. The fluorine and methoxy (B1213986) substituents direct the regioselectivity of electrophilic aromatic substitution, but modern catalytic methods offer pathways to functionalize positions that are not easily accessible through traditional means.

Future research should explore late-stage C-H functionalization of the aromatic ring. Transition metal catalysis, particularly with palladium, rhodium, or iridium, can enable the direct introduction of various functional groups (e.g., aryl, alkyl, amino, or boryl groups) at specific C-H bonds. The development of ligands that can control the regioselectivity of these reactions in the presence of the existing fluoro and methoxy groups will be crucial.

Furthermore, the ketone moiety can be a handle for catalytic transformations. For instance, alpha-arylation or alpha-amination reactions catalyzed by palladium or copper complexes could be explored to introduce new substituents on the propanone backbone.

Advanced Mechanistic Investigations via In-Situ Spectroscopy

A deep understanding of the reaction mechanisms is fundamental for optimizing existing synthetic methods and designing new ones. Advanced in-situ spectroscopic techniques can provide real-time information on the formation of intermediates, transition states, and byproducts during the synthesis and functionalization of this compound.

Future studies could employ techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy to monitor reactions involving this compound. acs.org This would allow for the elucidation of reaction kinetics, the identification of key catalytic species, and a better understanding of the role of the fluorine and methoxy substituents in influencing reactivity. For instance, monitoring the stereoselective reduction of the ketone in real-time could reveal the structure of the catalyst-substrate complex that determines the stereochemical outcome.

Predictive Modeling for Reaction Outcomes and Product Profiles

The use of computational chemistry and machine learning is becoming increasingly important in predicting the outcomes of chemical reactions. For a molecule like this compound, where a vast chemical space of potential derivatives exists, predictive modeling can save significant experimental time and resources.

Future research should focus on developing quantum mechanical models to predict the reactivity of different positions on the molecule towards various reagents. mit.eduacs.org Density functional theory (DFT) calculations can be used to model reaction pathways and predict activation energies for different functionalization reactions, thus guiding the choice of catalysts and reaction conditions.

Machine learning algorithms can be trained on existing reaction data for similar compounds to predict the most likely products and yields for new reactions of this compound. acs.orgnih.gov This data-driven approach can accelerate the discovery of new derivatives with desired properties.

Design of New Derivatives with Tunable Electronic and Steric Properties

The electronic and steric properties of this compound can be systematically modified through the synthesis of new derivatives. The fluorine atom acts as a weak electron-withdrawing group via induction and a weak electron-donating group via resonance, while the methoxy group is a strong electron-donating group. This electronic push-pull can be fine-tuned by introducing additional substituents on the aromatic ring or the propanone side chain.

Future work should involve the rational design and synthesis of derivatives with tailored properties. nih.govresearchgate.netresearchgate.net For example, introducing strong electron-withdrawing groups on the aromatic ring could enhance the electrophilicity of the ketone, making it more susceptible to nucleophilic attack. Conversely, adding bulky substituents near the reactive sites could be used to control the stereoselectivity of reactions. These tunable properties could be valuable in the development of new materials, such as liquid crystals or organic electronics.

Table 2: Proposed Derivatives and their Potential Properties

Derivative Modification Potential Property
Nitro-substituted analogue Addition of NO2 group to the phenyl ring Enhanced electrophilicity of the ketone
Amino-substituted analogue Addition of NH2 group to the phenyl ring Altered electronic and potential biological activity

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. researchgate.netacs.orgacs.orgnih.govrsc.org The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Future research should aim to develop continuous flow processes for the synthesis of the parent compound and its derivatives. This would enable the rapid production of a library of compounds for screening purposes. Automated synthesis platforms, which combine flow reactors with online analytics and robotic handling, could be used to explore a wide range of reaction conditions and identify optimal synthetic routes in a highly efficient manner. This approach would be particularly beneficial for the multi-step synthesis of complex derivatives, allowing for telescoping of reactions without the need for intermediate purification steps.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one under laboratory conditions?

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous propanone derivatives (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one) are synthesized via ketone functionalization of substituted phenyl rings using acetylating agents like acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) . Fluorination at the 2-position may require selective fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to avoid side reactions . Purity optimization can be achieved via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • NMR : Analyze 1H^1H, 13C^13C, and 19F^{19}F-NMR spectra to confirm substituent positions. For instance, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in 1H^1H-NMR, while fluorine substituents show coupling patterns in 19F^{19}F-NMR .
  • FT-IR : Look for carbonyl (C=O) stretches near 1700–1750 cm1^{-1} and aromatic C-F stretches at 1100–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the proposed structure .

Q. What stability considerations are critical for storing and handling this compound?

The compound’s stability depends on protecting it from moisture (hydrolysis of ketone/fluoro groups) and light (potential degradation of aromatic rings). Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Thermal stability can be assessed via TGA/DSC, with decomposition temperatures typically >150°C for similar arylpropanones .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites on the aromatic ring and ketone group.
  • Frontier Molecular Orbitals (HOMO/LUMO) : To predict reactivity in substitution or cycloaddition reactions .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways, aiding in solvent selection for synthesis .

Q. What experimental strategies resolve contradictions in crystallographic data for structurally similar compounds?

For compounds with ambiguous X-ray diffraction data (e.g., disordered fluorine/methoxy groups), use:

  • SHELXL Refinement : Apply restraints for bond lengths/angles and anisotropic displacement parameters to improve model accuracy .
  • Twinned Data Analysis : Employ SHELXE for iterative phasing and density modification in cases of crystal twinning .
  • Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate molecular packing .

Q. How does the electronic nature of substituents (fluoro, methoxy) influence reaction outcomes in cross-coupling reactions?

  • Fluorine : Electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to the methoxy group.
  • Methoxy : Electron-donating effects increase ring electron density, favoring ortho/para substitution patterns.
    Competition between these effects can be studied via Hammett plots or kinetic isotope effects (KIE) in catalytic reactions .

Data Analysis and Methodological Challenges

Q. What chromatographic methods are most effective for separating byproducts in the synthesis of this compound?

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts (e.g., unreacted precursors).
  • GC-MS : Suitable for volatile impurities; derivatization (e.g., silylation) may enhance detection of hydroxylated side products .

Q. How can kinetic studies differentiate between concerted and stepwise mechanisms in fluorinated arylpropanone reactions?

  • Isotope Labeling : Introduce 18O^{18}O or 2H^{2}H isotopes to track bond cleavage/formation steps.
  • Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) via variable-temperature NMR to distinguish between mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.